molecular formula C13H12FN5 B11808917 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

货号: B11808917
分子量: 257.27 g/mol
InChI 键: GLSXSZSLXDXDIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 6 and an ethanamine moiety at position 3 (Figure 1). This scaffold is structurally related to bioactive molecules targeting kinases, such as c-MET and bromodomains, due to its ability to engage in hydrogen bonding and hydrophobic interactions .

属性

分子式

C13H12FN5

分子量

257.27 g/mol

IUPAC 名称

1-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine

InChI

InChI=1S/C13H12FN5/c1-8(15)13-17-16-12-7-6-11(18-19(12)13)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3

InChI 键

GLSXSZSLXDXDIP-UHFFFAOYSA-N

规范 SMILES

CC(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)F)N

产品来源

United States

准备方法

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling reaction is employed to install the 4-fluorophenyl moiety. Starting with 6-bromo-triazolo[4,3-b]pyridazine, the bromine at position 6 is replaced via reaction with 4-fluorophenylboronic acid. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2 M aqueous solution)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90°C for 12 h.

This method achieves >85% yield, with the 4-fluorophenyl group selectively introduced at position 6.

Functionalization at Position 3: Installation of Ethanamine

Chlorination at Position 3

The hydroxyl group at position 3 of the intermediate 6-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-3-ol is converted to a chloride using phosphorus oxychloride (POCl₃). Reaction conditions include:

  • Reagent : POCl₃ (5 equiv)

  • Additive : Benzyltriethylammonium chloride (0.1 equiv)

  • Solvent : Acetonitrile

  • Temperature : Reflux (80°C) for 16 h.
    The product, 3-chloro-6-(4-fluorophenyl)-triazolo[4,3-b]pyridazine, is isolated in 90% yield after aqueous workup.

Nucleophilic Amination

Ethanamine is introduced via nucleophilic substitution of the chloride at position 3. Optimized conditions involve:

  • Amine : Ethanamine (2 equiv)

  • Base : Anhydrous K₂CO₃ (3 equiv)

  • Solvent : DMF

  • Temperature : 105°C for 16 h.
    The reaction is monitored by TLC, and the crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to yield the target compound in 72–78% purity, which is further upgraded to 95% via recrystallization.

Alternative Pathways and Comparative Analysis

Direct Cyclization with Prefunctionalized Intermediates

An alternative route involves synthesizing the triazolo-pyridazine core from 4-fluorophenyl-substituted pyridazine precursors. For instance, 3-amino-6-(4-fluorophenyl)pyridazine is cyclized with acetyl chloride in POCl₃ to directly form the 3-acetyl intermediate, which is subsequently hydrolyzed and subjected to reductive amination. This method reduces step count but requires stringent control over regioselectivity.

Quality Control and Characterization

Final product validation includes:

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).

  • NMR : ¹H NMR (CDCl₃) δ 8.82 (s, 1H, triazole-H), 7.65–7.70 (m, 2H, Ar-H), 7.15–7.20 (m, 2H, Ar-H), 4.10 (q, 2H, J = 6.5 Hz, CH₂), 2.45 (s, 3H, CH₃).

  • MS : m/z 257.27 [M+H]⁺, consistent with molecular formula C₁₃H₁₂FN₅.

Challenges and Optimization Strategies

Key challenges include minimizing byproducts during chlorination and ensuring complete amination. Strategies such as using excess POCl₃ (8 equiv) and iterative recrystallization improve yields. Solvent selection (e.g., switching from DMF to NMP) enhances reaction homogeneity for large-scale synthesis .

化学反应分析

1-(6-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙胺会发生各种化学反应,包括:

    氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,从而生成相应的氧化物。

    还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,从而生成还原后的衍生物。

    取代: 在合适的条件下,氟苯环可以发生亲核取代反应,其中亲核试剂取代了氟原子。这些反应的常用试剂和条件包括二氯甲烷等有机溶剂、催化剂和受控温度。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • A study demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
    • In vitro studies reported significant inhibition of bacterial growth for strains resistant to conventional antibiotics.
  • Neurological Applications
    • Preliminary studies suggest potential neuroprotective effects. The compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could benefit conditions such as Alzheimer's disease and multiple sclerosis.
    • Animal models have shown improvements in cognitive function when treated with this compound post-injury.

Case Study 1: Anticancer Efficacy

A notable study involving the administration of 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine in a breast cancer model demonstrated a reduction in tumor size by 50% compared to control groups. Histological analysis revealed increased apoptosis in treated tissues.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests its potential as an alternative treatment for resistant bacterial infections.

作用机制

1-(6-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙胺的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。 例如,已证明它可以抑制 c-Met 激酶,这是一种参与各种细胞过程(包括增殖和存活)的受体酪氨酸激酶 。该化合物结合到酶的活性位点,阻断其活性并导致对细胞信号通路的下游影响。

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazolopyridazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with key analogues:

Substituent Effects at Position 6

Compound Position 6 Substituent Key Properties/Activity Reference
Target Compound 4-Fluorophenyl Potential kinase inhibition (inferred from c-MET complex in PDB 5LWP)
(6-Phenyl-...[3-yl]methanamine Phenyl Lower polarity; may reduce target affinity compared to fluorinated derivatives
6-(4-Ethylphenyl)...amine 4-Ethylphenyl Increased hydrophobicity; hydrochloride salt improves solubility
Compound 11 () Indole derivatives Enhanced cytotoxicity (e.g., Z4500949681: IC50 ~5 µM in HepG2)

Substituent Effects at Position 3

Compound Position 3 Substituent Biological Impact Reference
Target Compound Ethanamine Primary amine enables hydrogen bonding with kinase active sites (e.g., ATP-binding pockets)
Compound 6 () Trifluoromethyl High electronegativity enhances potency but may reduce solubility
Compound 34 () Propanoic acid-linked groups Improved water solubility; potential for prodrug strategies
Vébreltinib (WHO List 87) Difluoro(indazolyl)methyl Clinical-stage c-MET inhibitor; demonstrates substituent flexibility for optimization

Key Insight : The ethanamine group in the target compound offers a balance between potency and solubility, contrasting with bulkier substituents (e.g., trifluoromethyl) that may hinder pharmacokinetics .

生物活性

1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
  • Molecular Formula : C₁₆H₁₃FN₄
  • Molecular Weight : 298.31 g/mol
  • CAS Number : 1116743-46-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent, anti-inflammatory agent, and antimicrobial compound.

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit potent antitumor effects through various mechanisms:

  • Inhibition of Kinases : The compound has shown inhibitory effects on several kinases involved in cancer progression. For instance, it targets BRAF(V600E) and EGFR pathways which are crucial in tumor growth and survival .
  • Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through several mechanisms:

  • Nitric Oxide Inhibition : It has been shown to inhibit the production of nitric oxide (NO), a key player in inflammatory responses .
  • Cytokine Modulation : The compound modulates cytokine production, reducing levels of TNF-α and IL-6 in inflammatory models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated efficacy against a range of bacterial strains by disrupting cell membrane integrity .
  • Fungal Activity : In vitro studies reveal that it possesses antifungal activity against several pathogenic fungi .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated inhibition of BRAF(V600E) and EGFR pathways; induced apoptosis in cancer cell lines.
Study 2Anti-inflammatory EffectsReduced NO production and modulated cytokine levels in LPS-induced models.
Study 3Antimicrobial ActivityEffective against various bacterial strains; disrupted membrane integrity leading to cell lysis.

The mechanisms underlying the biological activities of 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involve:

  • Kinase Inhibition : Interference with signaling pathways critical for cell proliferation.
  • Cytotoxicity Induction : Activation of apoptotic pathways in tumor cells.
  • Immune Modulation : Alteration of immune responses contributing to inflammation reduction.

常见问题

Q. What are the key considerations for optimizing the synthesis of 1-(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine?

Synthesis optimization requires precise control of reaction conditions (e.g., temperature, pH, solvent polarity) and sequential functionalization of the triazolo-pyridazine core. For example, coupling the fluorophenyl group to the pyridazine ring often involves Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, followed by ethanamine introduction via nucleophilic substitution. Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) resolves structural features like the fluorophenyl group and triazole-proton environments. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography (where feasible) provides definitive stereochemical validation .

Q. How should researchers handle this compound to mitigate occupational hazards?

The compound exhibits acute toxicity (oral LD₅₀: 300 mg/kg in rodents) and skin irritation. Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; store in airtight containers under inert gas (e.g., argon). Emergency protocols include immediate flushing with water for eye/skin exposure and activated charcoal for ingestion .

Q. What preliminary assays are recommended for screening its pharmacological activity?

Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the triazole moiety’s affinity for ATP-binding pockets. Antimicrobial activity can be tested via broth microdilution (MIC values), while cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across labs)?

Contradictions often arise from assay conditions (e.g., buffer pH, DMSO concentration) or compound purity. Validate purity via HPLC and LC-MS. Replicate assays under standardized protocols (e.g., NIH/NCATS guidelines). Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Systematically modify substituents on the triazole, pyridazine, or fluorophenyl groups. For example:

  • Replace the 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects.
  • Vary the ethanamine chain length to study steric influences.
    Compare activity data across analogs using multivariate regression or machine learning models .

Q. How can crystallographic data inform mechanistic studies of this compound?

X-ray structures (e.g., PDB ID 4UB) reveal binding modes in enzyme active sites. For instance, the triazole nitrogen may form hydrogen bonds with catalytic residues, while the fluorophenyl group engages in hydrophobic interactions. Molecular docking (AutoDock Vina) and MD simulations refine these models .

Q. What are the degradation pathways under physiological conditions?

The compound is susceptible to oxidative degradation (e.g., CYP450-mediated metabolism). Use LC-MS to identify metabolites, such as hydroxylated pyridazine or defluorinated byproducts. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .

Q. How can researchers address low aqueous solubility in formulation studies?

Employ co-solvents (PEG-400, DMSO) or cyclodextrin-based encapsulation. Measure solubility via shake-flask method (UV-Vis quantification). Nanoformulation (e.g., liposomes) enhances bioavailability for in vivo testing .

Q. What analytical methods detect trace impurities from synthetic intermediates?

Ultra-HPLC coupled with quadrupole-time-of-flight (UHPLC-QTOF) identifies impurities at <0.1% levels. Compare retention times and fragmentation patterns against synthetic intermediates (e.g., unreacted pyridazine precursors) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。